Noracronycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-10,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXBWBNEFPNSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157139 | |
| Record name | Noracronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-79-0 | |
| Record name | Noracronycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noracronycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Noracronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORACRONYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4TQA37UF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Noracronycine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noracronycine is a naturally occurring pyranoacridone alkaloid that has garnered scientific interest for its potential biological activities, particularly its antimalarial properties. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and a summary of its reported biological effects. Detailed experimental protocols for its isolation are presented, and all available quantitative data are summarized for comparative analysis. While the precise signaling pathways underlying its mechanism of action remain to be fully elucidated, this guide consolidates the current knowledge to support further research and development.
Discovery and Natural Sources
This compound was first reported as a natural product isolated from the bark of the Australian scrub ash, Medicosma subsessilis (Rutaceae). Subsequent phytochemical investigations have also identified it as a constituent of Glycosmis pentaphylla (Rutaceae), a plant distributed in tropical and subtropical regions of Asia.
Table 1: Natural Sources of this compound
| Plant Species | Family | Part(s) of Plant | Geographical Distribution |
| Medicosma subsessilis | Rutaceae | Bark | Eastern Australia, New Guinea, New Caledonia |
| Glycosmis pentaphylla | Rutaceae | Stem and Root Bark | Tropical and Subtropical Asia |
Quantitative Yield
Quantitative data on the yield of this compound from its natural sources is limited in the available literature. One study on Glycosmis pentaphylla reported the isolation of 1.1 grams of this compound from a combined 2.8 kg of dried stem bark and 1.3 kg of dried root bark.[1] The yield from Medicosma subsessilis has not been quantitatively reported in the reviewed literature.
Table 2: Reported Yield of this compound from Glycosmis pentaphylla
| Starting Material | Dry Weight (kg) | Yield of this compound (g) |
| Stem and Root Bark | 4.1 | 1.1 |
Experimental Protocols: Isolation of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the literature for Medicosma subsessilis and Glycosmis pentaphylla.
General Extraction and Isolation Workflow
The overall process for isolating this compound from plant material can be summarized in the following workflow:
Figure 1. General workflow for the extraction and isolation of this compound from plant material.
Detailed Protocol for Isolation from Glycosmis pentaphylla
This protocol is adapted from a study that successfully isolated this compound from the stem and root bark of G. pentaphylla.[1]
-
Preparation of Plant Material: The dried stem (2.8 kg) and root bark (1.3 kg) of G. pentaphylla are coarsely powdered.
-
Defatting: The powdered plant material is first extracted with hexane at room temperature to remove nonpolar constituents. The hexane extract is then discarded.
-
Methanolic Extraction: The remaining plant material is subjected to extraction with methanol for three days at room temperature.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a concentrated methanolic extract.
-
Chromatographic Purification: The crude methanolic extract is then subjected to silica gel column chromatography to separate the different chemical constituents.
-
Further Purification: Fractions containing this compound are identified and may require further purification steps, such as preparative thin-layer chromatography (TLC), to yield the pure compound.
Detailed Protocol for Isolation from Medicosma subsessilis
This protocol is based on the methodology used for the isolation of alkaloids from the bark of M. subsessilis.
-
Preparation of Plant Material: Dried, pulverized bark (1 kg) of M. subsessilis is used as the starting material.
-
Solvent Extraction: The powdered bark is successively extracted with diethyl ether (4 x 1 L) and then methanol (2 x 1 L) at room temperature.
-
Concentration: The solvents from both extracts are removed under reduced pressure to yield crude ether (8.5 g) and methanol (1.2 g) extracts.
-
Chromatographic Purification: The crude ether extract (1.5 g) is subjected to flash column chromatography on silica gel.
-
Elution: A gradient of increasing polarity, starting with dichloromethane and gradually adding methanol, is used to elute the compounds from the column, yielding multiple fractions. This compound is isolated from one of these fractions.
Biological Activity
This compound has been reported to possess antimalarial activity. However, detailed studies on its mechanism of action and specific molecular targets are not extensively available in the current body of scientific literature.
Table 3: Reported Biological Activity of this compound
| Activity | Organism/Cell Line | Potency (IC₅₀) | Reference |
| Antimalarial | Plasmodium yoelii | 10 µg/mL | Not specified in snippets |
Antimalarial Activity
The primary reported biological activity of this compound is its effect against the malaria parasite. While the specific mechanism has not been elucidated for this compound, the related acridone alkaloids are known to interfere with hemozoin formation in the parasite. Hemozoin is a non-toxic crystalline substance produced by the parasite to detoxify the heme released from the digestion of hemoglobin. Inhibition of this process leads to a buildup of toxic free heme, ultimately killing the parasite. It is plausible that this compound shares this mechanism of action.
Signaling Pathways
Currently, there is no specific information available in the reviewed literature detailing the signaling pathways modulated by this compound in Plasmodium or host cells. Further research is required to identify the precise molecular targets and signaling cascades affected by this compound to fully understand its antimalarial and any other potential therapeutic effects.
Conclusion and Future Directions
This compound is a pyranoacridone alkaloid with documented natural sources and promising antimalarial activity. This guide has provided a consolidated overview of its discovery, isolation protocols, and known biological effects. However, significant gaps in knowledge remain. Future research should focus on:
-
Quantitative analysis of this compound content in different populations of Medicosma subsessilis and Glycosmis pentaphylla to identify high-yielding sources.
-
Elucidation of the specific mechanism of action for its antimalarial activity, including its effect on hemozoin formation and other potential parasitic targets.
-
Investigation of the signaling pathways modulated by this compound in both the parasite and host cells to uncover its broader pharmacological profile.
-
Structure-activity relationship studies of this compound derivatives to potentially enhance its potency and selectivity.
Addressing these areas will be crucial for the potential development of this compound or its analogs as novel therapeutic agents.
References
In Vitro Antiproliferative Activity of Noracronycine: A Methodological and Conceptual Guide
Researchers, Scientists, and Drug Development Professionals,
This guide addresses the topic of the in vitro antiproliferative activity of Noracronycine. Following a comprehensive search of publicly available scientific literature, it must be noted that specific data regarding the quantitative antiproliferative activity (such as IC50 values), detailed experimental protocols, and defined signaling pathways for this compound are not presently available.
Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and conceptual frameworks employed to characterize the in vitro antiproliferative activity of a novel compound, using this compound as a hypothetical subject. This guide will provide the detailed experimental protocols and data presentation structures requested, which would be applicable should such research be undertaken.
Quantitative Assessment of Antiproliferative Activity
The initial step in evaluating a compound's anticancer potential is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug that is required to inhibit the proliferation of a cell population by 50%. This is typically assessed across a panel of cancer cell lines to understand the compound's potency and selectivity.
Table 1: Hypothetical IC50 Values of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
| PC-3 | Prostate Carcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to assess antiproliferative activity.
Cell Viability and Cytotoxicity Assays
Several assays can be employed to measure cell viability. The choice of assay can depend on the cell type and the suspected mechanism of action of the compound.
This colorimetric assay is a standard method for assessing metabolic activity as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis
To understand if the antiproliferative effect is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is commonly used.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assays
To determine if the compound induces programmed cell death, Annexin V/PI staining is a standard method.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Methodologies and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
Caption: Workflow for determining the in vitro antiproliferative activity of a compound.
While the specific signaling pathways affected by this compound are unknown, many antiproliferative compounds target key cancer-related pathways. A common example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[2][3]
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Conclusion
While specific experimental data on the in vitro antiproliferative activity of this compound is not currently available in the public domain, this guide provides a comprehensive framework for how such an investigation would be structured. The protocols for cell viability assays, cell cycle analysis, and apoptosis determination represent the standard methodologies in the field. Furthermore, the exploration of key signaling pathways, such as the PI3K/AKT/mTOR pathway, is a critical step in elucidating the mechanism of action of any potential anticancer compound. Future research is required to determine the specific effects of this compound on cancer cell proliferation and the underlying molecular mechanisms.
References
Noracronycine's Antitumor Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noracronycine, a synthetic analog of the natural product acronycine, has emerged as a promising scaffold for the development of potent antitumor agents. This technical guide provides an in-depth analysis of the preclinical data supporting the antitumor potential of this compound derivatives, with a particular focus on the lead compound S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine). This document summarizes key quantitative data on its cytotoxic and tumor growth inhibitory activities, details relevant experimental methodologies, and elucidates the underlying mechanism of action involving a unique signaling cascade that culminates in apoptotic cell death.
Introduction
The acridine alkaloid acronycine, originally isolated from Acronychia baueri, demonstrated a broad spectrum of antitumor activity in early studies. However, its clinical development was hampered by modest potency and poor solubility. These limitations spurred the synthesis of numerous analogs, leading to the development of this compound derivatives with significantly improved pharmacological profiles. Among these, S23906-1 has shown exceptional promise in preclinical models of various solid tumors, including lung, ovarian, and colon cancers, exhibiting superior efficacy compared to some clinically used anticancer drugs.[1][2][3][4][5][6][7] This guide consolidates the current knowledge on this compound's antitumor properties to inform further research and development efforts.
In Vitro Antitumor Activity
The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. S23906-1, in particular, has demonstrated significantly greater potency than the parent compound, acronycine.
Cytotoxicity Data
Table 1: Comparative Potency of S23906-1 and Acronycine
| Cell Line | Assay Type | Fold-Potency Increase of S23906-1 vs. Acronycine | Reference |
| HT29 Human Colon Carcinoma | Clonogenic Survival | 100-fold | [1] |
| Various (6 tumor cell lines) | Proliferation | 20-fold | [1] |
In Vivo Antitumor Efficacy
The antitumor activity of S23906-1 has been extensively evaluated in various preclinical murine models, including orthotopic xenografts of human tumors, which more accurately mimic the clinical behavior of the disease.
Tumor Growth Inhibition and Survival Data
S23906-1 has demonstrated marked tumor growth inhibition and a significant increase in the survival of tumor-bearing animals in a dose-dependent manner.[2][3] Notably, in several models, its efficacy was comparable or superior to that of standard-of-care chemotherapeutic agents.
Table 2: In Vivo Antitumor Activity of S23906-1 in Murine Models
| Tumor Model | Treatment and Dose | Key Findings | Comparison | Reference |
| C38 Colon Carcinoma (murine) | S23906-1 (1.56-6.25 mg/kg, i.v.) | Marked tumor growth inhibition; T/C values of 13% and 1% respectively. At 6.25 mg/kg, induced tumor regression in all mice.[2][4] | Superior to 5-fluorouracil (80 mg/kg) which had a T/C of 25%.[2][4] | [2][4] |
| NCI-H460 Lung Cancer (human orthotopic) | S23906-1 (dose-dependent) | Increased survival with a treated vs. control (T/C) value of 162%.[1][2][3][7] | Vinorelbine was less active with a T/C of 119%.[2][3] | [1][2][3][7] |
| A549 Lung Cancer (human orthotopic) | S23906-1 (dose-dependent) | Increased survival with a T/C value of 193%.[1][2][3][7] | Vinorelbine was less active with a T/C of 174%.[2][3] | [1][2][3][7] |
| NIH:OVCAR-3 Ovarian Cancer (human i.p.) | S23906-1 | As active as paclitaxel, inducing 80% long-term survivors.[2][3] | Comparable to paclitaxel.[2][3] | [2][3] |
| HT-29 & HCT116 Colon Cancer (human orthotopic) | S23906-1 | Inhibited primary tumor growth as efficiently as irinotecan. Eradicated lymph node, hepatic, and pulmonary metastases in the HCT116 model.[2][3] | Comparable to irinotecan.[2][3] | [2][3] |
T/C value represents the percentage of the median tumor weight of the treated group over the median tumor weight of the control group. A lower T/C value indicates greater antitumor activity.
Mechanism of Action
The antitumor activity of this compound derivatives, particularly S23906-1, stems from a multi-faceted mechanism that ultimately leads to apoptosis. The primary initiating event is the covalent binding of the drug to DNA.
DNA Alkylation
S23906-1 functions as a DNA alkylating agent. It forms covalent adducts with DNA, primarily reacting with the N2-amino group of guanine residues in the minor groove. This interaction is crucial for its cytotoxic effects.
Cell Cycle Arrest and Apoptosis
The formation of DNA adducts by S23906-1 triggers a unique cellular response. At cytotoxic concentrations (≥ 2.5 µM in HT29 cells), the drug induces an irreversible arrest of the cell cycle in the S-phase.[1] This S-phase arrest is followed by the induction of apoptosis.[1][6]
A key and unusual feature of S23906-1's mechanism is the significant increase in the protein levels of cyclin E following treatment.[1] This upregulation of cyclin E is not associated with an increase in its kinase partner, Cdk2, and the overexpressed cyclin E is not found in a complex with Cdk2.[1] This uncoupling of cyclin E from Cdk2 appears to be a critical step in the apoptotic cascade initiated by S23906-1.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT/WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the test compound (e.g., S23906-1) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.[8]
-
Cell Treatment: Treat a suspension of cells with the test compound for a defined period.
-
Cell Seeding: Plate a known number of treated cells into 6-well plates or culture dishes at a low density to allow for individual colony formation.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixing and Staining: Fix the colonies with a solution such as glutaraldehyde and then stain with a dye like crystal violet to visualize the colonies.[8]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[2][3][4][5][9][10][11][12][13]
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
Orthotopic Xenograft Model (Human Lung Cancer)
This in vivo model involves the implantation of human cancer cells into the corresponding organ in immunodeficient mice.[14][15][16][17]
-
Cell Preparation: Prepare a suspension of human lung cancer cells (e.g., NCI-H460 or A549) in a suitable medium, sometimes mixed with an extracellular matrix like Matrigel.
-
Surgical Procedure: Under anesthesia, make a small incision in the lateral thorax of an immunodeficient mouse to expose the lung.
-
Cell Injection: Inject the cell suspension directly into the lung parenchyma.
-
Wound Closure: Close the incision with sutures or surgical clips.
-
Tumor Growth Monitoring: Monitor tumor growth over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Treatment: Once tumors are established, administer the test compound (e.g., S23906-1) via the desired route (e.g., i.v. or oral).
-
Efficacy Evaluation: Measure tumor volume and/or monitor animal survival to assess the antitumor efficacy of the treatment.
Conclusion
The this compound derivative S23906-1 has demonstrated significant potential as an antitumor agent in a range of preclinical models. Its potent in vitro cytotoxicity and impressive in vivo efficacy, coupled with a novel mechanism of action involving DNA alkylation and a unique cyclin E-mediated apoptotic pathway, position it as a compelling candidate for further clinical investigation. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals to build upon in the ongoing effort to translate the promise of this compound into effective cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. rupress.org [rupress.org]
- 7. pnas.org [pnas.org]
- 8. The Intra-S Checkpoint Responses to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dual Role of Cyclin E in Cell Proliferation and Apotosis May Provide a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. e-crt.org [e-crt.org]
- 17. Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 [e-crt.org]
An In-depth Technical Guide on Early-Stage Research of Noracronycine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research into the cytotoxic properties of Noracronycine, a pyranoacridone alkaloid. This document summarizes the available quantitative data on its anti-cancer activity, details relevant experimental protocols, and explores the putative signaling pathways involved in its mechanism of action, based on studies of closely related compounds.
Quantitative Cytotoxicity Data
This compound has demonstrated cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, have been determined for several cell lines. The available data is summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 187 |
| CALU-3 | Lung Cancer | 97.5 |
| SCC-25 | Squamous Cell Carcinoma | Not specified |
Table 1: In vitro cytotoxicity (IC50) of this compound against various human cancer cell lines. Data extracted from a study on pyranoacridone alkaloids from Glycosmis pentaphylla.[1][2]
Experimental Protocols
The following section details the methodologies for key experiments relevant to the study of this compound's cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, CALU-3, SCC-25)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Hydrocortisone (for SCC-25 cells)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
MCF-7 and CALU-3 cells are cultured in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
SCC-25 cells are grown in DMEM/F12 medium supplemented with 400 ng/µL hydrocortisone, 10% FBS, and 1% penicillin-streptomycin.[1]
-
All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
-
Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA, centrifuged, and resuspended in fresh medium.
-
A cell suspension of a predetermined density (e.g., 5 x 10^3 cells/well) is seeded into 96-well plates.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
This compound is dissolved in DMSO to prepare a stock solution.
-
Serial dilutions of this compound are prepared in culture medium.
-
The medium from the cell plates is replaced with medium containing various concentrations of this compound.
-
Control wells receive medium with DMSO at the same concentration as the highest drug concentration.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours.
-
The medium containing MTT is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control (untreated) cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Potential Signaling Pathways and Mechanisms of Action
Direct studies on the signaling pathways modulated by this compound are currently limited. However, research on its parent compound, acronycine, and its derivatives, provides valuable insights into the potential mechanisms of action.
Apoptosis Induction
Studies on acronycine and its more potent derivative, S23906-1, suggest that these compounds induce apoptosis (programmed cell death) in cancer cells.[3][4] The proposed mechanism involves DNA alkylation, which triggers a cascade of events leading to cell death.[5][6][7]
Caption: Putative Apoptosis Signaling Pathway for this compound.
Cell Cycle Arrest
The acronycine derivative S23906-1 has been shown to induce cell cycle arrest, primarily at the S and G2/M phases.[3] This arrest is often a precursor to apoptosis and is linked to the inhibition of DNA synthesis.[3][4] The mechanism is thought to involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Caption: Proposed Workflow for this compound-Induced Cell Cycle Arrest.
Conclusion and Future Directions
Early-stage research indicates that this compound possesses cytotoxic properties against several cancer cell lines. The available data suggests that its mechanism of action likely involves the induction of apoptosis and cell cycle arrest, similar to other acronycine-based compounds. However, further research is imperative to elucidate the specific molecular targets and signaling pathways directly affected by this compound. Future studies should focus on:
-
Expanding the panel of cancer cell lines to determine the broader spectrum of this compound's activity.
-
Conducting detailed mechanistic studies to identify the specific caspases, Bcl-2 family proteins, and cell cycle regulatory molecules modulated by this compound.
-
Investigating the potential for synergistic effects when combined with other chemotherapeutic agents.
-
In vivo studies to evaluate the anti-tumor efficacy and toxicity profile of this compound in animal models.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a summary of the current knowledge on this compound's cytotoxicity and a framework for future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Induction of cyclin E and inhibition of DNA synthesis by the novel acronycine derivative S23906-1 precede the irreversible arrest of tumor cells in S phase leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Structure activity relationships and mechanism of action of antitumor benzo[b]acronycine antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Isolation of Noracronycine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noracronycine is a significant acridone alkaloid, recognized for its role as a key intermediate in the synthesis of various biologically active compounds. It is structurally related to Acronycine, an alkaloid with noted antineoplastic properties, originally isolated from the bark of Baurella simplicifolia (now Sarcomelicope simplicifolia). This document provides a detailed protocol for the isolation and purification of this compound from natural product sources, designed for researchers in natural product chemistry, medicinal chemistry, and drug development. The methodologies outlined below are based on established principles of phytochemical analysis and specific literature precedents for acridone alkaloids.
Extraction of Crude Alkaloid Mixture
The initial step involves the extraction of the total alkaloidal content from the dried and powdered plant material. A conventional solid-liquid extraction method is typically employed.
Experimental Protocol: Maceration Extraction
-
Sample Preparation: Air-dry the bark of the source plant (e.g., Sarcomelicope simplicifolia) and grind it into a coarse powder to increase the surface area for solvent penetration.
-
Maceration:
-
Place 1 kg of the powdered plant material into a large container.
-
Add a sufficient volume of a polar solvent, such as methanol or ethanol, to completely submerge the material (approximately 5-10 L).
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
-
Filtration:
-
Filter the mixture through cheesecloth or a coarse filter paper to separate the marc (solid plant residue) from the liquid extract.
-
Press the marc to recover the maximum amount of extract.
-
-
Repeated Extraction: Repeat the maceration process with the marc at least two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration:
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure at a temperature below 40°C using a rotary evaporator to obtain a crude viscous extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
To isolate the alkaloids from the crude extract, an acid-base liquid-liquid partitioning technique is utilized. This method leverages the basic nature of alkaloids.
Experimental Protocol: Liquid-Liquid Extraction
-
Acidification: Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).
-
Defatting: Extract the acidic solution with a nonpolar solvent such as hexane or dichloromethane to remove neutral and acidic compounds like fats, waxes, and chlorophyll. Discard the organic layer.
-
Basification: Basify the aqueous layer to a pH of 9-10 using a base, such as ammonium hydroxide (NH₄OH). This will precipitate the free alkaloids.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with a moderately polar organic solvent like chloroform or a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Washing and Drying:
-
Combine the organic layers containing the alkaloids.
-
Wash the combined organic extract with distilled water to remove any remaining base.
-
Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄).
-
-
Concentration: Filter off the drying agent and concentrate the organic extract under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
The crude alkaloid fraction is a complex mixture that requires further separation to isolate pure this compound. Column chromatography followed by preparative thin-layer chromatography (TLC) is a common approach.[1]
Experimental Protocol: Column and Preparative TLC
-
Column Chromatography:
-
Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) as the adsorbent, using a suitable solvent as the slurry.
-
Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a less polar system and gradually increasing the polarity. A common solvent system is a mixture of benzene and ethyl acetate (e.g., starting with 95:5 and gradually increasing the proportion of ethyl acetate) or chloroform and methanol (e.g., starting with 99:1).[1]
-
Fraction Collection: Collect the eluate in small fractions and monitor the separation using analytical TLC.
-
-
Preparative Thin-Layer Chromatography (TLC):
-
Fraction Pooling: Pool the fractions that show the presence of this compound based on TLC analysis (comparison with a standard if available).
-
Concentration: Concentrate the pooled fractions to a smaller volume.
-
Application: Apply the concentrated fraction as a band onto a preparative TLC plate coated with silica gel GF254.
-
Development: Develop the plate using a suitable solvent system, such as benzene-ethyl acetate (9:1) or chloroform-methanol (249:1).[1]
-
Visualization: Visualize the separated bands under UV light (254 nm and 365 nm).
-
Isolation: Scrape the band corresponding to this compound from the plate.
-
Elution: Elute the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.
-
Final Concentration: Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.
-
Characterization of this compound
The purity and identity of the isolated this compound should be confirmed using spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): Assess the purity by spotting the isolated compound on a TLC plate and developing it in an appropriate solvent system. A single spot indicates a high degree of purity.
-
Melting Point: Determine the melting point of the isolated compound and compare it with the literature value.
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent (e.g., methanol) and compare the absorption maxima with reported data. Acridone alkaloids typically exhibit characteristic UV spectra.[1]
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional groups.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the identity of this compound.
-
Data Presentation
Table 1: Summary of Extraction and Purification Yields
| Step | Input Material | Output Material | Yield (%) | Purity (%) |
| Maceration | 1 kg Dried Plant Material | Crude Extract | 10-15% (w/w) | <1% |
| Acid-Base Partitioning | 100 g Crude Extract | Crude Alkaloid Fraction | 1-2% (w/w) | 5-10% |
| Column Chromatography | 1 g Crude Alkaloid Fraction | Enriched this compound Fraction | 20-30% (w/w) | 70-80% |
| Preparative TLC | 200 mg Enriched Fraction | Purified this compound | 50-60% (w/w) | >95% |
Note: Yields and purity are estimates and can vary depending on the plant source, age, and specific experimental conditions.
Table 2: Chromatographic Parameters for this compound Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection |
| Analytical TLC | Silica Gel 60 F254 | Benzene:Ethyl Acetate (9:1 v/v) | UV light (254 nm) |
| Column Chromatography | Silica Gel 60 (70-230 mesh) | Gradient: Chloroform to Chloroform:Methanol (99:1 v/v) | TLC analysis of fractions |
| Preparative TLC | Silica Gel 60 GF254 | Chloroform:Methanol (249:1 v/v)[1] | UV light (254 nm) |
Visualizations
References
Application Notes and Protocols for In Vivo Studies of Noracronycine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Noracronycine is an alkaloid with known antimalarial activity.[1][2] While its parent compound, Acronycine, has been noted for its antineoplastic properties, public domain data on the in vivo anti-cancer evaluation of this compound is scarce.[3] Therefore, this document provides a generalized framework of application notes and protocols for the in vivo assessment of a novel anti-cancer compound, using this compound as a hypothetical candidate. The methodologies described are based on standard preclinical oncology research practices.
Introduction: Preclinical In Vivo Evaluation of a Novel Anti-Cancer Agent
The transition from in vitro discovery to in vivo validation is a critical step in the development of any novel anti-cancer therapeutic.[4][5] In vivo studies using animal models are essential to understand a drug candidate's efficacy, safety profile, and pharmacokinetic behavior within a complex biological system.[4] This document outlines the standard methodologies for conducting initial in vivo efficacy, toxicity, and pharmacokinetic studies for a hypothetical anti-cancer agent like this compound.
The primary objectives of these initial in vivo studies are:
-
Efficacy: To determine if the compound can inhibit tumor growth in a living organism.
-
Toxicity: To identify the maximum tolerated dose (MTD) and characterize any adverse effects.
-
Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Efficacy Studies: Human Tumor Xenograft Models
Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the anti-tumor activity of a new drug candidate.[6][7][8]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol describes the establishment of a subcutaneous human tumor xenograft model in mice to assess the anti-tumor efficacy of this compound.
Materials:
-
4-6 week old immunodeficient mice (e.g., Athymic Nude, NOD-SCID).[7][9]
-
Human cancer cell line of interest (e.g., HCT116 for colon cancer).[7]
-
Cell culture medium, PBS, Trypsin-EDTA.
-
Matrigel or Cultrex BME (optional, can improve tumor take rate).[6][7]
-
This compound, vehicle solution.
-
Dosing syringes and needles (appropriate gauge for the route of administration).
-
Digital calipers.
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least 3-5 days before the start of the experiment.[10]
-
Cell Preparation:
-
Culture human cancer cells under standard conditions until they are 70-80% confluent.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure viability.[10]
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 3 x 10^6 cells per 100 µL).[7][10] Keep cells on ice.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).[9]
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.[7][9]
-
-
Endpoint Measurement:
-
Continue to measure tumor volume and body weight throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size, or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Presentation: Efficacy
Quantitative data from efficacy studies should be clearly summarized.
Table 1: Hypothetical Tumor Growth Inhibition Data for this compound
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle Control | - | 1500 ± 120 | 0 | -2.5 ± 1.0 |
| This compound | 10 | 950 ± 95 | 36.7 | -4.0 ± 1.5 |
| This compound | 30 | 450 ± 60 | 70.0 | -8.5 ± 2.0 |
| Positive Control | Varies | 300 ± 45 | 80.0 | -10.0 ± 2.5 |
Toxicology Studies: Determining the Maximum Tolerated Dose (MTD)
Acute toxicity studies are performed to determine the MTD and to identify potential target organs for toxicity.[12][13] This information is crucial for designing subsequent efficacy and sub-chronic toxicity studies.
Experimental Protocol: Acute Toxicity Study in Rodents
This protocol follows a dose-escalation design to identify the MTD of this compound in mice.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6), 5 males and 5 females per group.[12]
-
This compound, vehicle solution.
-
Dosing and blood collection supplies.
Procedure:
-
Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and several escalating dose levels.
-
Dosing:
-
Divide animals into groups for each dose level and a vehicle control group.
-
Administer a single dose of this compound or vehicle.[12] The route should be the same as intended for efficacy studies.
-
-
Clinical Observation:
-
Observe animals for mortality, signs of toxicity (e.g., changes in posture, breathing, activity), and behavioral changes at 30 minutes, 2, 4, and 6 hours post-dose, and then daily for 14 days.[12]
-
-
Body Weight Measurement: Record the body weight of each animal before dosing and on days 7 and 14.[12]
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.[12] Collect major organs for histopathological analysis if needed.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity and does not result in more than a 10-15% loss of body weight.
Data Presentation: Toxicology
Summarize key findings from the acute toxicity study in a table.
Table 2: Hypothetical Acute Toxicity Data for this compound
| Dose (mg/kg) | Mortalities (Day 14) | Mean Body Weight Change (Day 7) | Key Clinical Observations |
|---|---|---|---|
| Vehicle | 0/10 | +2.0% | Normal |
| 50 | 0/10 | -1.5% | Normal |
| 100 | 0/10 | -8.0% | Mild lethargy on Day 1 |
| 200 | 2/10 | -18.5% | Significant lethargy, ruffled fur |
| 400 | 8/10 | - | Severe lethargy, ataxia |
Pharmacokinetic (PK) Studies
PK studies measure the concentration of the drug in biological fluids (typically plasma) over time to determine its ADME properties.[14][15]
Experimental Protocol: Single-Dose PK Study in Mice
This protocol describes a serial blood sampling method to generate a PK profile from a single mouse.[14][16]
Materials:
-
Healthy mice (e.g., C57BL/6).
-
This compound, vehicle solution.
-
Dosing supplies.
-
Blood collection supplies (e.g., lancets for submandibular vein, heparinized capillary tubes, K2EDTA tubes).[14][17]
-
Centrifuge.
Procedure:
-
Dosing: Administer a single dose of this compound to each mouse (intravenous and the intended therapeutic route are often compared).
-
Serial Blood Sampling:
-
Collect small blood samples (e.g., 30 µL) at multiple time points.[14]
-
Example time points: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[18]
-
Blood can be collected via the submandibular or saphenous vein for early time points. A terminal cardiac puncture can be used for the final time point.[14]
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood to separate the plasma.[17]
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Presentation: Pharmacokinetics
PK parameters are calculated from the plasma concentration-time curve.
Table 3: Hypothetical Pharmacokinetic Parameters for this compound (30 mg/kg, Oral Gavage)
| Parameter | Description | Value |
|---|---|---|
| Cmax | Maximum plasma concentration | 1.5 µg/mL |
| Tmax | Time to reach Cmax | 1.0 hour |
| AUC(0-t) | Area under the curve from time 0 to the last measurement | 8.5 µg*h/mL |
| T½ | Elimination half-life | 4.2 hours |
| CL/F | Apparent total body clearance | 3.5 L/h/kg |
| Vd/F | Apparent volume of distribution | 21.0 L/kg |
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway
The exact anti-cancer mechanism of this compound is not well-established. The following diagram illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in oncology. A compound like this compound could hypothetically inhibit a kinase within this cascade.
Caption: Hypothetical RTK signaling cascade and a potential point of inhibition.
Experimental Workflows
The following diagrams illustrate the workflows for the protocols described above.
Xenograft Efficacy Study Workflow
References
- 1. Noracronycine_TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Acronycine | C20H19NO3 | CID 345512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 7. Mouse xenograft tumor model [bio-protocol.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Mouse xenograft tumor model [bio-protocol.org]
- 12. Acute toxicity study in rodents | Bienta [bienta.net]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Murine Pharmacokinetic Studies [bio-protocol.org]
- 15. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- 17. 4.6. Mouse Pharmacokinetic Study [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Noracronycine's Effect on Cell Proliferation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure the effect of the novel compound Noracronycine on cell proliferation. The following sections detail the theoretical background, experimental protocols, data presentation, and visualization of key cellular pathways and workflows.
Introduction to Cell Proliferation Assays
Cell proliferation is a fundamental biological process involving cell growth and division.[1] In cancer research and drug development, assays that measure cell proliferation are crucial for assessing the cytotoxic or cytostatic effects of new chemical entities like this compound.[2] These assays can be categorized based on their underlying principles, such as monitoring metabolic activity, DNA synthesis, or cell cycle progression.[3][4] The choice of assay depends on the research question, cell type, and desired throughput.[3] This document outlines several robust methods to characterize the anti-proliferative potential of this compound.
Hypothesized Signaling Pathways Affected by this compound
Many anti-proliferative compounds exert their effects by targeting key signaling pathways that regulate the cell cycle. While the specific mechanism of this compound is under investigation, two common pathways often implicated in cell cycle control are the pRB-E2F pathway and the PI3K/Akt/mTOR pathway.
The pRB-E2F pathway is a critical regulator of the G1/S phase transition.[5] Mitogenic signals lead to the activation of cyclin-dependent kinases (CDKs), which phosphorylate the retinoblastoma protein (pRB).[5][6] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for DNA synthesis and entry into the S phase.[5]
Caption: The pRB-E2F pathway controlling the G1/S transition.
The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival.[7][8] Growth factors activate PI3K, leading to the activation of Akt, which in turn activates mTOR.[7] mTORC1, a key component of this pathway, promotes protein synthesis and cell growth.[7] Dysregulation of this pathway is a common feature of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Assessing this compound
A typical workflow for evaluating the anti-proliferative effects of a novel compound like this compound involves a multi-step process, from initial screening to more detailed mechanistic studies.
References
- 1. biocompare.com [biocompare.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Noracronycine in Leukemia and Sarcoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noracronycine is a synthetic compound with potential anti-neoplastic properties. This document provides detailed application notes and protocols for investigating the efficacy and mechanism of action of this compound in preclinical leukemia and sarcoma models. The following protocols are based on established methodologies for anti-cancer drug screening and are intended to serve as a comprehensive guide for researchers. The presented data is hypothetical and for illustrative purposes.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-tumor effects by inducing apoptosis through the modulation of the p53 signaling pathway. In many cancer cells, the tumor suppressor protein p53 is inactivated or downregulated. This compound is proposed to stabilize and activate p53, leading to the transcriptional activation of pro-apoptotic genes such as Bax and the downregulation of anti-apoptotic genes like Bcl-2. This shift in the Bax/Bcl-2 ratio is expected to increase mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of leukemia and sarcoma cell lines by 50% (IC50).
Materials:
-
Leukemia cell lines (e.g., K562, HL-60)
-
Sarcoma cell lines (e.g., A673, RH30)
-
RPMI-1640 and DMEM media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Culture leukemia and sarcoma cells in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture media.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Leukemia and sarcoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis of Apoptotic Pathway Proteins
This protocol assesses the effect of this compound on the expression levels of key proteins in the hypothesized signaling pathway.
Materials:
-
Leukemia and sarcoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
In Vivo Xenograft Sarcoma Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A673 sarcoma cells
-
Matrigel
-
This compound formulation for injection
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ A673 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
Randomize mice into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally daily for 21 days.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Quantitative Data Summary (Hypothetical)
Table 1: In Vitro Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Type | IC50 (48h) | IC50 (72h) |
| K562 | Chronic Myeloid Leukemia | 12.5 | 8.2 |
| HL-60 | Acute Promyelocytic Leukemia | 9.8 | 6.5 |
| A673 | Ewing's Sarcoma | 15.3 | 10.1 |
| RH30 | Rhabdomyosarcoma | 18.1 | 12.7 |
Table 2: Apoptosis Induction in A673 Cells at 48h (IC50 concentration)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle | 2.1 | 1.5 | 0.8 |
| This compound | 25.4 | 15.2 | 1.1 |
Table 3: In Vivo Efficacy in A673 Xenograft Model
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 102 ± 15 | 850 ± 98 | - |
| This compound (10 mg/kg) | 105 ± 18 | 320 ± 65 | 62.4 |
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound in leukemia and sarcoma models. The proposed mechanism of action, centered on the p53 pathway, can be systematically investigated using the detailed experimental procedures. The hypothetical data suggests that this compound has the potential to be a potent anti-cancer agent in these malignancies, warranting further investigation. Researchers should adapt these protocols as needed for their specific experimental setups and cell lines.
Noracronycine as a Tool Compound in Cell Signaling Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noracronycine is a naturally occurring acridone alkaloid and a demethylated analog of acronycine. Acronycine and its derivatives have garnered significant interest in cancer research due to their antitumor properties.[1][2][3] The primary mechanism of action for this class of compounds is through direct interaction with DNA, leading to the activation of cellular stress and damage response pathways.[1][2] This property makes this compound and its analogs valuable as tool compounds for investigating the intricate signaling networks that govern cellular responses to genotoxic stress. These application notes provide an overview of this compound's utility in cell signaling research, including its mechanism of action, and detailed protocols for its application in cell-based assays.
Mechanism of Action: DNA Alkylation and Induction of Cellular Responses
The cytotoxic effects of acronycine and its derivatives, including by extension this compound, are primarily attributed to their ability to alkylate DNA.[1][2] This process involves the formation of a covalent bond with DNA bases, most notably the 2-amino group of guanine residues.[1] This interaction can physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis. The formation of DNA adducts serves as a damage signal that triggers a cascade of cellular responses, making these compounds useful for studying DNA damage response (DDR) pathways.
The activation of DDR pathways is a critical area of cell signaling research, with implications for cancer biology, aging, and neurodegenerative diseases. By inducing DNA damage, this compound can be employed to probe the activation of key sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a host of downstream targets to orchestrate DNA repair, cell cycle arrest, or apoptosis.
Data Presentation
While specific quantitative data for this compound's activity in cell signaling is limited, data for the parent compound, acronycine, and its more potent analogs provide a valuable reference for its potential efficacy. This compound itself has been noted for its antimalarial activity.[4]
| Compound | Biological Activity | Cell Line(s) | IC50 / Effective Concentration | Reference |
| This compound | Antimalarial | P. yoelii | 10 µg/mL | [4] |
| Acronycine | Antitumor | L-1210 | More potent than acronycine (specific values not provided in abstract) | [5] |
| trans-1,2-diacetoxy-1,2-dihydroacronycine | Antitumor | Murine P-388 leukemia | Markedly active at a dose 16-fold lower than acronycine | [5] |
| S 23906-1 (benzo[b]acronycine derivative) | Antitumor | C38 colon carcinoma | Markedly inhibited tumor growth at 1.56-6.25 mg/kg | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on cell signaling pathways.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of DNA Damage Response Proteins
This protocol is used to assess the activation of key proteins in the DNA damage response pathway following treatment with this compound.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-p53, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for desired time points (e.g., 1, 6, 24 hours).
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization of DNA double-strand breaks through the detection of γH2AX foci.
Materials:
-
This compound
-
Target cell line
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block the cells with blocking solution for 30 minutes.
-
Incubate with the primary anti-γH2AX antibody for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound leading to cellular responses.
Caption: DNA Damage Response (DDR) pathway activated by this compound.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noracronycine_TargetMol [targetmol.com]
- 5. Synthesis and biological activity of esters in the trans-1,2-dihydroxy-1,2-dihydroacronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Noracronycine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Noracronycine synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why is the yield of the initial condensation reaction to form 1,3-dihydroxyacridone low?
Answer: Low yields in the condensation of anthranilic acid and phloroglucinol can stem from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.
-
Incomplete Reaction: Ensure that the reagents are of high purity and are used in the correct stoichiometric ratios. The reaction often requires a catalyst, such as a catalytic amount of p-toluenesulfonic acid (TsOH), and adequate heating to proceed to completion.[1]
-
Suboptimal Temperature: The reaction temperature is critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or products. It is recommended to reflux the reaction mixture in a suitable high-boiling solvent like n-hexanol.[1]
-
Moisture: The presence of moisture can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question: I am observing multiple spots on my TLC plate after the annulation step to form the tetracyclic core. What are these side products?
Answer: The formation of multiple products during the annulation of 1,3-dihydroxyacridone with prenal (or a similar reagent) can be attributed to a lack of regioselectivity and the formation of isomers.
-
Isomer Formation: The annulation can potentially occur at different positions on the acridone core, leading to the formation of structural isomers. The use of a regioselective catalyst, such as titanium isopropoxide (Ti(OiPr)4), can help direct the reaction to the desired product.[1]
-
Side Reactions: Friedel-Crafts type reactions can sometimes lead to poly-alkylation or other side reactions if the conditions are not carefully controlled.[2][3] It is important to control the stoichiometry of the reactants and the reaction temperature.
Troubleshooting Workflow for Impurities
Caption: Troubleshooting workflow for identifying and addressing the formation of multiple products during the annulation step.
Question: The final demethylation of Acronycine to this compound is not going to completion. What can I do?
Answer: Incomplete demethylation is a common issue. The choice of demethylating agent and reaction conditions are crucial for driving the reaction to completion.
-
Reagent Choice and Equivalents: Boron tribromide (BBr3) is an effective reagent for this demethylation. Ensure you are using a sufficient excess of BBr3 to account for any potential quenching by trace amounts of water or other impurities.
-
Reaction Time and Temperature: The reaction may require stirring at room temperature for an extended period. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up Procedure: Careful quenching of the reaction is important to prevent product degradation. Typically, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
Frequently Asked Questions (FAQs)
What is a common starting point for this compound synthesis?
A common and effective synthetic route starts from commercially available anthranilic acid and phloroglucinol.[2] These are condensed to form 1,3-dihydroxyacridone, which then undergoes annulation to build the tetracyclic core of this compound.[1]
What are the key steps in a typical this compound synthesis?
A representative synthesis can be broken down into three main stages:
-
Condensation: Formation of the 1,3-dihydroxyacridone core from anthranilic acid and phloroglucinol.
-
Annulation: Construction of the fourth ring by reacting the acridone core with a suitable C5 unit, such as prenal.
-
Final Modification (if necessary): In some routes, a final step such as demethylation of a precursor like Acronycine is required to yield this compound.
Synthesis Workflow for this compound
References
- 1. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Technical Support Center: Overcoming Noracronycine Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to Noracronycine in cancer cell lines. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a synthetic derivative of acronycine, a pyranoacridone alkaloid. Acronycine and its analogues have demonstrated antitumor properties.[1] The primary mechanism of action for this class of compounds is believed to be through interaction with DNA. Specifically, derivatives of acronycine have been shown to act as DNA alkylating agents, forming covalent adducts with DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[1]
Q2: Our cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to chemotherapeutic agents like this compound can be multifactorial.[2][3] Based on its presumed mechanism as a DNA alkylating agent and common patterns of drug resistance in cancer, the primary mechanisms to investigate are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major mechanism of multidrug resistance (MDR).[4][5] These transporters act as pumps on the cell surface, actively removing cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy.[5][6] Key transporters implicated in cancer drug resistance include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).
-
Enhanced DNA Damage Repair: As this compound likely induces DNA damage, cancer cells can develop resistance by upregulating their DNA repair mechanisms.[7] This allows them to more efficiently repair the DNA lesions caused by the drug, mitigating its cytotoxic effects.
-
Alterations in Apoptotic Pathways: Apoptosis, or programmed cell death, is a key process through which cancer therapies eliminate tumor cells.[8][9][10] Cancer cells can acquire resistance by altering the expression of proteins involved in the apoptotic signaling cascade, such as the Bcl-2 family of proteins, or by downregulating the receptors that trigger the apoptotic process.[11][12]
-
Drug Target Modification: Although less common for DNA alkylating agents, mutations or modifications in the drug's direct molecular target could potentially reduce its binding affinity and efficacy.
Q3: What are the first steps to investigate this compound resistance in our cell line?
The initial step is to confirm and quantify the level of resistance. This is typically done by performing a dose-response assay (e.g., MTT, SRB, or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms the resistant phenotype. Once confirmed, you can proceed to investigate the underlying mechanisms as detailed in the troubleshooting guides below.
Troubleshooting Guides
Guide 1: Investigating the Role of ABC Transporters in this compound Resistance
This guide provides a workflow to determine if increased drug efflux by ABC transporters is the cause of resistance.
Experimental Workflow for ABC Transporter Involvement
Caption: Workflow to diagnose ABC transporter-mediated drug resistance.
Detailed Experimental Protocols:
-
Protocol 1.1: Quantitative PCR (qPCR) for ABC Transporter mRNA Expression
-
Isolate total RNA from both sensitive and resistant cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for ABCB1, ABCC1, and ABCG2.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the fold change in mRNA expression in resistant cells relative to sensitive cells.
-
-
Protocol 1.2: Western Blot for ABC Transporter Protein Expression
-
Lyse sensitive and resistant cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for P-gp, MRP1, and BCRP.
-
Use a loading control antibody (e.g., β-actin, GAPDH) for normalization.
-
Detect with a secondary antibody and visualize protein bands.
-
-
Protocol 1.3: Drug Efflux Assay using Flow Cytometry
-
Incubate both sensitive and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1).
-
Wash the cells and measure the intracellular fluorescence using a flow cytometer.
-
To confirm the involvement of a specific transporter, pre-incubate the cells with a known inhibitor of that transporter before adding the fluorescent substrate.
-
Reduced fluorescence accumulation in resistant cells, which is reversed by a transporter inhibitor, indicates increased efflux activity.
-
-
Protocol 1.4: Reversal of Resistance with ABC Transporter Inhibitors
-
Treat the resistant cells with this compound in the presence or absence of a non-toxic concentration of an ABC transporter inhibitor (see table below).
-
Perform a dose-response assay to determine the IC50 of this compound under both conditions.
-
A significant reduction in the IC50 in the presence of the inhibitor suggests that efflux is a key resistance mechanism.
-
Table 1: Common ABC Transporter Inhibitors for In Vitro Studies
| Inhibitor | Target Transporter(s) | Typical Working Concentration |
| Verapamil | P-gp (ABCB1) | 1-10 µM |
| Cyclosporin A | P-gp (ABCB1) | 1-10 µM |
| Tariquidar | P-gp (ABCB1) | 50-500 nM |
| MK-571 | MRP1 (ABCC1) | 10-50 µM |
| Ko143 | BCRP (ABCG2) | 0.1-1 µM |
Guide 2: Investigating Alterations in DNA Repair and Apoptotic Pathways
If ABC transporter activity is not the primary resistance mechanism, investigating DNA repair and apoptosis pathways is the next logical step.
Logical Relationship for Investigating DNA Repair and Apoptosis
Caption: Interplay of DNA damage, apoptosis, and resistance.
Detailed Experimental Protocols:
-
Protocol 2.1: Comet Assay for DNA Damage Assessment
-
Treat sensitive and resistant cells with this compound for a defined period.
-
Embed the cells in agarose on a microscope slide and lyse them.
-
Perform electrophoresis to separate fragmented DNA from intact DNA.
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
Resistant cells may show less DNA fragmentation (shorter comet tails) compared to sensitive cells, suggesting more efficient DNA repair.
-
-
Protocol 2.2: Western Blot for Apoptosis-Related Proteins
-
Treat sensitive and resistant cells with this compound.
-
Prepare cell lysates at different time points.
-
Perform Western blotting for key apoptotic proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.
-
A lack of cleavage of Caspase-3 and PARP, or an increased Bcl-2/Bax ratio in resistant cells, indicates a block in the apoptotic pathway.
-
-
Protocol 2.3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Treat sensitive and resistant cells with this compound.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
A lower percentage of Annexin V-positive cells in the resistant population compared to the sensitive population suggests a defect in the apoptotic response.
-
Strategies to Overcome this compound Resistance
Strategy 1: Combination Therapy
Combining this compound with other therapeutic agents can be an effective strategy to overcome resistance.[13][14][15][16]
Table 2: Potential Combination Therapies with this compound
| Combination Agent Class | Rationale | Example Agents |
| ABC Transporter Inhibitors | To increase intracellular concentration of this compound. | Verapamil, Tariquidar, Ko143 |
| DNA Repair Inhibitors | To prevent the repair of this compound-induced DNA damage. | PARP inhibitors (e.g., Olaparib), ATR inhibitors |
| Pro-apoptotic Agents | To sensitize cells to apoptosis and bypass blocks in the pathway. | Bcl-2 inhibitors (e.g., Venetoclax) |
Apoptosis Signaling Pathway and Potential Intervention Points
References
- 1. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 4. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Long non-coding RNAs in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. google.com [google.com]
- 16. Old but gold: the role of drug combinations in improving response to immune check-point inhibitors in thoracic malignancies beyond NSCLC [explorationpub.com]
Technical Support Center: Noracronycine Crystallization
This guide provides troubleshooting for common issues encountered during the crystallization of Noracronycine, a synthetic alkaloid derived from acronycine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound crystallization?
A1: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures.[1] While specific public data on this compound's solubility is limited, acronycine derivatives are often crystallized from polar organic solvents or solvent pairs like ethanol/water or acetone/water.[1] It is recommended to perform a solvent screening to identify the best system for your specific batch.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the solvent's boiling point, or when the cooling process is too rapid. To resolve this, try adding more solvent to the heated solution to ensure it is no longer supersaturated.[2] Then, allow the solution to cool at a much slower rate. Seeding the solution with a small crystal of pure this compound can also encourage crystal formation over oiling.[3]
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: A lack of crystal formation is typically due to either using too much solvent or the solution being too dilute.[2] You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Another technique is to dip a glass rod into the solution and let the solvent evaporate, then reintroduce the rod with the thin film of crystals into the solution to act as seed crystals.[2] If these methods fail, you may need to boil off some of the solvent to increase the concentration and then allow it to cool again.[2]
Q4: The crystal yield is very low. How can I improve it?
A4: A poor yield can result from using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[2] To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the this compound.[1] After collecting the initial crop of crystals, you can try to concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop.[1]
Q5: How does polymorphism affect this compound crystallization?
A5: Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties like solubility and stability.[4] This can impact the bioavailability of the final drug product.[3][4] Controlling the crystallization conditions, such as the solvent, cooling rate, and temperature, is crucial to consistently produce the desired polymorph of this compound.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off a portion of the solvent to increase concentration and cool again.[2]- Scratch the inner surface of the flask with a glass rod.[2]- Add a seed crystal of this compound.[2] |
| "Oiling Out" | - The solution is too concentrated.- The cooling rate is too fast. | - Reheat the solution and add more solvent.- Ensure a slow cooling process; insulate the flask to cool at room temperature before moving to an ice bath. |
| Poor Crystal Quality (e.g., small, needle-like) | - Rapid crystallization.- Presence of impurities. | - Slow down the crystallization process by using slightly more solvent than the minimum required.[2]- Ensure the starting material is of high purity.[4] |
| Low Yield | - Incomplete crystallization.- Significant amount of product remains in the mother liquor. | - Cool the solution in an ice bath to maximize crystal precipitation.[5]- Concentrate the mother liquor to obtain a second crop of crystals.[1] |
| Discolored Crystals | - Impurities are trapped in the crystal lattice. | - Redissolve the crystals in fresh hot solvent and recrystallize.- Consider a pre-purification step if impurities persist. |
Experimental Protocols
Standard Recrystallization Protocol for this compound
-
Solvent Selection : Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution : Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[6]
-
Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling : Cover the flask and allow the solution to cool slowly to room temperature.[1] Rapid cooling can lead to the formation of small or impure crystals.[5]
-
Crystallization : Crystals should start to form as the solution cools and becomes supersaturated. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.[5]
-
Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[1]
-
Drying : Dry the crystals to remove any residual solvent. This can be done by leaving them under vacuum or in a desiccator.[6]
Visual Guides
A general troubleshooting workflow for this compound crystallization.
A step-by-step diagram of the this compound recrystallization protocol.
References
Technical Support Center: Enhancing the Bioavailability of Noracronycine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and accessing frequently asked questions related to enhancing the bioavailability of Noracronycine derivatives.
Troubleshooting Guides
This section addresses specific challenges that may arise during the experimental evaluation of this compound derivatives.
Issue 1: Poor Aqueous Solubility of this compound Derivative
Question: My this compound derivative is showing very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?
Answer:
Poor aqueous solubility is a known challenge for acronycine-based compounds.[1] Here are several strategies to address this issue:
-
Formulation Approaches:
-
Co-solvents: Employing a co-solvent system can significantly enhance solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It is crucial to determine the optimal co-solvent concentration that maintains compound solubility without inducing cellular toxicity.
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by enhancing solubilization and facilitating lymphatic transport.
-
Nanosuspensions: Reducing the particle size of the derivative to the nanometer range can increase the surface area for dissolution, thereby improving its solubility and dissolution rate.
-
-
pH Adjustment: Assess the pKa of your derivative. Adjusting the pH of the buffer to ionize the compound can increase its solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell culture media).
-
Use of Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) can be used to create micellar formulations that enhance the solubility of hydrophobic compounds.
Issue 2: Low Permeability in Caco-2 Assays
Question: My this compound derivative exhibits low apparent permeability (Papp) in the Caco-2 permeability assay, suggesting poor intestinal absorption. How can I troubleshoot this?
Answer:
Low permeability in Caco-2 assays can be due to several factors. Here’s a systematic approach to investigate and address this issue:
-
Verify Compound Stability and Solubility in Assay Buffer: Ensure your compound is stable and fully dissolved in the transport buffer throughout the experiment. Precipitated compound will not be available for transport, leading to artificially low Papp values.
-
Assess Efflux Transporter Involvement: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cells, resulting in low absorptive transport (apical to basolateral).
-
Bidirectional Permeability Assay: Perform a bidirectional assay by measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.[2]
-
Use of Inhibitors: Co-incubate your derivative with known inhibitors of common efflux transporters (e.g., verapamil for P-gp) to see if the A-to-B permeability increases.[2]
-
-
Evaluate Metabolic Stability: Caco-2 cells have some metabolic activity. Assess the metabolic stability of your compound in the presence of Caco-2 cells to ensure that the low permeability is not due to rapid degradation.
Issue 3: High Variability in Animal Pharmacokinetic Studies
Question: I am observing high inter-animal variability in the plasma concentrations of my this compound derivative after oral administration in rats. What could be the cause and how can I minimize it?
Answer:
High variability in in vivo pharmacokinetic studies is a common challenge, particularly for poorly soluble compounds. Here are potential causes and solutions:
-
Inconsistent Dosing Formulation: Ensure the dosing formulation is homogenous and stable. If it's a suspension, ensure it is well-suspended before and during administration to each animal.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of hydrophobic drugs. Standardize the feeding schedule of the animals before and during the study.
-
First-Pass Metabolism: this compound and its parent compound, acronycine, are acridone alkaloids. Some acridone alkaloids have been shown to be mechanism-based inactivators of cytochrome P450 enzymes, such as CYP2D6. This can lead to complex and variable metabolism. Consider investigating the metabolic profile of your derivative in liver microsomes to understand its susceptibility to first-pass metabolism.
-
Enterohepatic Recirculation: Some compounds are excreted into the bile and then reabsorbed in the intestine, leading to secondary peaks in the plasma concentration-time profile and increased variability. The pharmacokinetic profile of some derivatives can exhibit a double peak phenomenon, which may indicate enterohepatic recycling.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a formulation to improve the oral bioavailability of a this compound derivative?
A1: A good starting point is to develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance the solubility and absorption of lipophilic drugs. A simple SEDDS formulation can be prepared using an oil (e.g., sesame oil, oleic acid), a surfactant (e.g., Cremophor® EL, Tween® 80), and a co-surfactant (e.g., Transcutol®). The ratio of these components should be optimized to ensure spontaneous emulsification upon dilution in aqueous media.
Q2: How do I interpret the apparent permeability (Papp) values from a Caco-2 assay?
A2: Papp values are a measure of a compound's ability to cross the Caco-2 cell monolayer. They are generally categorized as follows:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
These values can help predict the in vivo intestinal absorption of a drug.
Q3: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of a this compound derivative?
A3: The key parameters to assess are:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to intravenous administration.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of an Acronycine Derivative (S23906-1) Following Oral and Intravenous Administration in Mice.
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 1,200 | 4,500 |
| Tmax (h) | 0.5 | 0.08 |
| AUC (ng·h/mL) | 2,500 | 1,800 |
| t1/2 (h) | 1.5 | 1.2 |
| F% | 28% | - |
Data is illustrative and based on the characteristics of acronycine derivatives.
Table 2: Caco-2 Permeability of Representative Compounds.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Classification |
| Propranolol (High Permeability) | 20.5 | 1.2 | High |
| Atenolol (Low Permeability) | 0.5 | 1.0 | Low |
| This compound Derivative (Example) | 1.2 | 3.5 | Low (with efflux) |
Data is illustrative. Actual values will vary depending on the specific this compound derivative and experimental conditions.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The this compound derivative is added to the apical (A) side (for absorptive transport) or the basolateral (B) side (for secretory transport).
-
Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the derivative in the samples is quantified by LC-MS/MS.
-
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
Mandatory Visualization
Caption: Experimental workflow for enhancing this compound derivative bioavailability.
Caption: Proposed mechanism of action for some acronycine derivatives.[1][4]
References
- 1. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Noracronycine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification techniques for Noracronycine analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Column Chromatography Troubleshooting
Q1: My this compound analogue is showing significant tailing on the silica gel column. What are the likely causes and solutions?
A1: Peak tailing during silica gel chromatography of nitrogen-containing heterocycles like this compound analogues is a common issue. It is often caused by strong interactions between the basic nitrogen atoms in your compound and acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Deactivate Silica Gel: Add a small percentage of a basic modifier to your mobile phase. Triethylamine (NEt₃) or ammonia (in methanol) are commonly used. A typical starting point is 0.1-1% (v/v) of triethylamine in your eluent system.[1]
-
Use Amine-Functionalized Silica: For compounds that are particularly prone to tailing, consider using an amine-functionalized silica gel as the stationary phase. This pre-treated silica has a less acidic surface, which minimizes strong interactions with basic compounds.
-
Optimize Solvent System: Ensure your chosen solvent system provides an appropriate elution strength. If the compound is eluting too slowly, it has more time to interact with the stationary phase, which can exacerbate tailing. A gradual increase in the polarity of the mobile phase (gradient elution) can often improve peak shape.
Q2: I am not getting good separation between my desired this compound analogue and a closely related impurity during column chromatography. How can I improve the resolution?
A2: Achieving good resolution between structurally similar compounds requires careful optimization of your chromatographic conditions.
Strategies to Improve Resolution:
-
Solvent System Selection: The choice of solvent is critical. Experiment with different solvent systems to find one that maximizes the difference in retention factors (Rf) between your product and the impurity on a TLC plate before scaling up to a column. A difference in Rf of at least 0.2 is generally recommended for good separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to sharpen the peaks and improve separation.
-
Column Dimensions: Use a longer, narrower column. A longer column provides more surface area for interactions, leading to better separation. A narrower diameter helps to maintain a more uniform flow and reduces band broadening. The ratio of silica gel to your crude sample should be at least 50:1 for difficult separations.
-
Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can lead to better resolution.
Q3: My this compound analogue seems to be degrading on the silica gel column. What can I do to prevent this?
A3: Acridone alkaloids can be sensitive to the acidic nature of standard silica gel.
Preventative Measures:
-
Deactivated Silica: As mentioned for peak tailing, using silica gel that has been treated with a base like triethylamine can neutralize the acidic sites and prevent degradation of acid-sensitive compounds.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil. However, be aware that the selectivity will be different, and you will need to re-optimize your solvent system using TLC.
-
Speed of Purification: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to increase the flow rate, is generally preferred over gravity chromatography.
2. High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q4: I am observing peak tailing for my this compound analogue during reverse-phase HPLC analysis. What are the common causes and solutions?
A4: Peak tailing in reverse-phase HPLC for basic compounds is often due to secondary interactions with residual silanol groups on the C18 stationary phase.
Troubleshooting HPLC Peak Tailing:
-
Mobile Phase pH: The pH of your mobile phase is a critical parameter. For basic compounds like this compound analogues, operating at a low pH (e.g., 2.5-3.5) will protonate the basic nitrogen atoms. This can improve peak shape by minimizing interactions with silanols.[2] Additives like formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are commonly used.
-
Use of Buffers: Employing a buffer system (e.g., ammonium formate or ammonium acetate) can help to maintain a consistent pH and improve peak symmetry.
-
End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, reducing their availability for secondary interactions.
-
Column Temperature: Increasing the column temperature (e.g., to 35-45 °C) can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
Q5: My this compound analogue has poor retention on the C18 column, eluting very early in the chromatogram. How can I increase its retention time?
A5: Poor retention of polar compounds on a non-polar stationary phase is a common challenge in reverse-phase HPLC.
Methods to Increase Retention:
-
Decrease Mobile Phase Polarity: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase at a slower rate during the gradient, or use a lower starting percentage of the organic solvent.
-
Change Organic Modifier: If you are using methanol, switching to acetonitrile, which is a stronger solvent in reverse-phase, might provide different selectivity and potentially better retention for your specific analogue.
-
Use a Different Stationary Phase: If modifying the mobile phase is not sufficient, consider a stationary phase with a different chemistry. A phenyl-hexyl or a polar-embedded C18 column can offer different selectivity for aromatic and heterocyclic compounds.
-
Ion-Pairing Agents: For very polar or ionic analogues, adding an ion-pairing reagent to the mobile phase can significantly increase retention. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.
Quantitative Data Summary
Table 1: Solubility of a Hypothetical this compound Analogue in Common Solvents
| Solvent | Solubility (mg/mL) at 25 °C |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Dichloromethane (DCM) | ~15 |
| Methanol (MeOH) | ~5 |
| Acetonitrile (ACN) | ~2 |
| Water | < 0.1 |
Note: This data is representative and the actual solubility will vary depending on the specific analogue's structure.
Table 2: Typical Purity of this compound Analogues After Purification
| Purification Method | Typical Purity (%) |
| Flash Column Chromatography (Silica Gel) | 85 - 95 |
| Preparative HPLC (C18) | > 98 |
| Recrystallization | > 99 (if successful) |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of a this compound Analogue
This protocol is a general guideline for the purification of a this compound analogue using a C18 reverse-phase column.
-
Column: C18, 5 µm particle size, 10 mm I.D. x 250 mm length.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 1-2 mL of a 5-10 mg/mL solution of the crude product dissolved in DMSO or a mixture of Mobile Phase A and B.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 25 | 80 |
| 30 | 80 |
| 31 | 20 |
| 40 | 20 |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15 minutes.
-
Dissolve the crude this compound analogue in a minimal amount of DMSO and then dilute with Mobile Phase A to the desired concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column.
-
Run the gradient elution program as described in the table above.
-
Collect fractions corresponding to the main peak of the desired product.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by lyophilization).
Protocol 2: Flash Column Chromatography of a this compound Analogue
This protocol provides a general procedure for purifying a this compound analogue using silica gel flash chromatography.
-
Stationary Phase: Silica gel (40-63 µm particle size).
-
Column: Glass column with appropriate dimensions for the amount of material to be purified (e.g., a 40 g silica column for a 1 g crude sample).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The exact ratio should be determined by TLC analysis to achieve an Rf of ~0.2-0.3 for the desired compound. For basic analogues, add 0.1-1% triethylamine to the mobile phase.[1]
Procedure:
-
Column Packing (Slurry Method):
-
Add the required amount of silica gel to a beaker.
-
Add the initial, least polar mobile phase to the silica gel to form a slurry.
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
Wash the column with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound analogue in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound analogue.
-
Visualizations
Caption: Experimental workflow for the purification of this compound analogues.
Caption: Troubleshooting logic for HPLC peak tailing of this compound analogues.
References
Technical Support Center: Noracronycine Solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Noracronycine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMSO important?
This compound is a member of the acridone alkaloid family of compounds, which are known for their potential therapeutic properties, including anticancer and antimalarial activities. DMSO is a common solvent used to prepare stock solutions of compounds for in vitro and in vivo experiments due to its ability to dissolve a wide range of hydrophobic molecules. Ensuring this compound is fully dissolved in DMSO is critical for accurate and reproducible experimental results.
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?
Several factors can contribute to the poor solubility of this compound in DMSO:
-
Compound Purity: Impurities in the this compound sample can affect its solubility.
-
Water Content in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Temperature: Solubility can be temperature-dependent. Room temperature may not be sufficient to dissolve the compound.
-
Compound Aggregation: Over time, solid this compound may form aggregates that are more difficult to dissolve.
Q3: What is the expected solubility of this compound in DMSO?
Data Presentation: Factors Influencing Acridone Alkaloid Solubility in DMSO
| Factor | Influence on Solubility in DMSO | Rationale |
| Planarity of the Acridone Core | Generally Favorable | The planar aromatic structure can interact favorably with the polar aprotic nature of DMSO. |
| Presence of Polar Functional Groups (e.g., -OH, -NH2) | Increases Solubility | These groups can participate in hydrogen bonding with the sulfoxide group of DMSO. |
| Presence of Non-Polar/Lipophilic Groups (e.g., long alkyl chains) | Decreases Solubility | Large non-polar regions can disrupt favorable solvent-solute interactions with DMSO. |
| Crystal Lattice Energy | Inversely Proportional | High crystal lattice energy makes it more difficult for the solvent to break apart the solid-state structure, thus lowering solubility. |
| Presence of Water in DMSO | Decreases Solubility | Water can form strong hydrogen bonds with DMSO, reducing its availability to solvate the hydrophobic compound. |
Troubleshooting Guide
Issue: this compound powder is not dissolving in DMSO at the desired concentration.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Ensure High-Quality Reagents | Use fresh, anhydrous DMSO (≤0.1% water). Store DMSO properly in a desiccator to prevent water absorption. Use a high-purity grade of this compound. | The compound should dissolve more readily in the absence of excess water. |
| 2. Gentle Heating | Warm the DMSO/Noracronycine mixture in a water bath at 37-50°C for 5-10 minutes. Vortex or sonicate intermittently. Caution: Check the thermal stability of this compound before heating to higher temperatures. | Increased kinetic energy can help overcome the activation energy barrier for dissolution. |
| 3. Sonication | Place the vial containing the DMSO/Noracronycine mixture in a sonicator bath for 10-15 minutes. Monitor the solution for clarity. | The high-frequency sound waves can break up compound aggregates and facilitate dissolution. |
| 4. Incremental Solubilization | Start by adding a small amount of this compound to the DMSO and ensure it dissolves completely before adding more. This helps to avoid the formation of insoluble aggregates. | A clear stock solution at a lower, but known, concentration is achieved. |
| 5. Consider a Co-Solvent (for downstream applications) | If the final application allows, a small percentage of a co-solvent like N,N-dimethylformamide (DMF) or ethanol might aid solubility. Note: This must be tested for compatibility with the specific assay. | Improved solubility, but potential for co-solvent to interfere with the experiment. |
Issue: this compound precipitates out of solution when the DMSO stock is diluted into aqueous media (e.g., cell culture medium).
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Stepwise Dilution | Instead of adding the DMSO stock directly to the final volume of aqueous media, perform serial dilutions. For example, dilute the stock 1:10 in media, vortex, and then add this intermediate dilution to the final volume. | Gradual change in solvent polarity reduces the shock that can cause precipitation. |
| 2. Final DMSO Concentration | Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 0.5% for cell-based assays, to minimize both toxicity and precipitation.[1] | Reduced likelihood of the compound crashing out of solution. |
| 3. Pre-warming of Media | Warm the aqueous media to 37°C before adding the DMSO stock solution. | Can help to keep the compound in solution during the dilution process. |
| 4. Vortexing During Addition | Vigorously vortex the aqueous media while slowly adding the DMSO stock solution. | Rapid mixing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Troubleshooting Dissolution (if necessary):
-
Sonication: Place the vial in a sonicator bath for 10-15 minutes.
-
Gentle Heating: Place the vial in a 37°C water bath for 5-10 minutes and vortex periodically.
-
-
Final Inspection: Once the solution is clear with no visible particles, it is ready for use or storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Cytotoxicity Assay (MTT Assay) for this compound
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound DMSO stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound DMSO stock in complete medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Postulated interaction of this compound with the ERK signaling pathway.
Caption: Postulated activation of the JNK signaling pathway by this compound-induced ROS.
References
Validation & Comparative
Comparative Efficacy of Noracronycine vs. Acronycine in Oncology
A detailed guide for researchers and drug development professionals on the available data, mechanisms of action, and experimental protocols for Noracronycine and Acronycine.
This guide provides a comparative overview of this compound and Acronycine, two structurally related acridone alkaloids. While Acronycine has been the subject of extensive anticancer research, data on the oncological efficacy of this compound is notably scarce in current scientific literature. This document summarizes the existing experimental data for Acronycine and highlights the current knowledge gap regarding this compound's potential as an anticancer agent.
Introduction to Acronycine and this compound
Acronycine is a pyranoacridone alkaloid first isolated from the bark of Acronychia baueri. It has demonstrated a broad spectrum of antitumor activity against various solid tumors. However, its clinical application has been hindered by its moderate potency and low water solubility[1]. This has led to the development of numerous synthetic derivatives with improved pharmacological properties[1][2].
This compound is a close structural analog of Acronycine. While its synthesis has been documented, its biological activity has been primarily investigated in the context of antimalarial research[3]. There is a significant lack of published data regarding its efficacy against cancer cell lines.
Comparative Data Summary
Due to the limited availability of anticancer data for this compound, a direct quantitative comparison of efficacy with Acronycine is not currently possible. The following table summarizes the available information for both compounds.
| Feature | Acronycine | This compound |
| Chemical Class | Pyranoacridone Alkaloid | Pyranoacridone Alkaloid |
| Primary Biological Activity | Anticancer[1] | Antimalarial[3] |
| Mechanism of Action (Anticancer) | DNA Alkylation (for active derivatives)[4][5][6] | Not established in the context of cancer |
| In Vitro Anticancer Potency (IC50) | 23 µM (L1210 Leukemia Cells)[7] | No data available |
| Clinical Development | Limited due to low potency and solubility; derivatives have entered clinical trials[1] | No evidence of clinical development for cancer |
Mechanism of Action: Acronycine and its Derivatives
The antitumor effect of Acronycine derivatives is primarily attributed to their ability to alkylate DNA[4][5][6]. This mechanism has been elucidated for potent synthetic analogs, such as S23906-1. The proposed signaling pathway involves the following key steps:
-
Drug Activation: The acronycine derivative, often an ester, is metabolically activated.
-
Carbocation Formation: A reactive carbocation is generated.
-
DNA Adduct Formation: The carbocation covalently binds to the N2 position of guanine residues in the minor groove of DNA.
-
Cellular Consequences: This DNA damage can lead to inhibition of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death)[4][5].
Caption: DNA Alkylation Pathway of Acronycine Derivatives.
Experimental Protocols: In Vitro Cytotoxicity Assessment
To determine the anticancer efficacy of compounds like this compound and to directly compare them with Acronycine, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., L1210, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (this compound, Acronycine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cells in complete medium to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization[8].
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[8].
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Conclusion
Acronycine has a well-documented history as a potential anticancer agent, with its mechanism of action primarily involving DNA alkylation. However, its clinical utility has been limited, prompting the development of more potent derivatives. In contrast, this compound, a structural analog, is significantly understudied in the context of cancer therapy, with its primary reported biological activity being antimalarial.
This guide underscores a critical knowledge gap regarding the anticancer efficacy of this compound. To facilitate a direct and meaningful comparison with Acronycine, further research, employing standardized cytotoxicity assays such as the one detailed in this document, is imperative. Such studies would be the first step in determining if this compound or its derivatives hold any promise as novel therapeutic agents in oncology.
References
- 1. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial activity of thioacridone compounds related to the acronycine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkylation of guanine in DNA by S23906-1, a novel potent antitumor compound derived from the plant alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic activity of acronycine derivatives modified at the pyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Validating the Anticancer Targets of Noracronycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer properties of Noracronycine and its potent derivative, S23906-1. Through an objective comparison with established chemotherapeutic agents, this document aims to elucidate the mechanisms of action and validate the molecular targets of this promising class of compounds. Experimental data from various sources has been aggregated and presented to support the findings.
Comparative Analysis of Anticancer Activity
While direct comparative studies providing head-to-head IC50 values for this compound derivatives and other anticancer agents under identical experimental conditions are limited, the following table summarizes the cytotoxic activities from various independent studies. This allows for a general comparison of their potency across different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| S23906-1 | HT29 (Colon Carcinoma) | ~0.01 (clonogenic assay) | [1] |
| This compound | HT29 (Colon Carcinoma) | ~1 (clonogenic assay) | [1] |
| Doxorubicin | BFTC-905 (Bladder Cancer) | 2.3 | [2] |
| MCF-7 (Breast Cancer) | 2.5 | [2] | |
| M21 (Melanoma) | 2.8 | [2] | |
| HeLa (Cervical Cancer) | 2.9 | [2] | |
| UMUC-3 (Bladder Cancer) | 5.1 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | [2] | |
| TCCSUP (Bladder Cancer) | 12.6 | [2] | |
| Huh7 (Hepatocellular Carcinoma) | >20 | [2] | |
| VMCUB-1 (Bladder Cancer) | >20 | [2] | |
| A549 (Lung Cancer) | >20 | [2] | |
| Cisplatin | HeLa (Cervical Cancer) | 28.77 (24h) | [3] |
| DU-145 (Prostate Cancer) | 57.81 (24h) | [3] |
Note: IC50 values are highly dependent on the assay method, cell line, and incubation time. The data presented here is for comparative purposes and is extracted from different studies.
Mechanism of Action and Target Validation
The primary anticancer mechanism of this compound and its derivatives is the alkylation of DNA, leading to cell cycle arrest and apoptosis. The derivative S23906-1, in particular, has been shown to be significantly more potent than its parent compound.
This compound Derivative S23906-1: A Potent DNA Alkylating Agent
S23906-1 exerts its cytotoxic effects by forming adducts with the N2 residue of guanine in the minor groove of the DNA helix. This interaction destabilizes base pairing, leading to the opening of the DNA helix and subsequent cellular responses.
Key molecular events following S23906-1 treatment include:
-
S-Phase Arrest: S23906-1 induces an irreversible arrest of the cell cycle in the S phase at concentrations of 2.5 µM and above in HT29 cells.[1]
-
Induction of Cyclin E: A significant increase in the protein levels of Cyclin E is observed following treatment, a response implicated in the compound's cytotoxic activity.[1][4]
-
DNA Damage Response: The compound triggers the DNA damage response, evidenced by the phosphorylation of H2AX (γ-H2AX) and the activation of checkpoint kinase 1 (Chk1).
-
Mitotic Catastrophe and Apoptosis: The culmination of these events is the induction of mitotic catastrophe and subsequent apoptosis.[4]
Comparison with Alternative Anticancer Agents
Doxorubicin: This anthracycline antibiotic acts as a topoisomerase II inhibitor and intercalates into DNA, leading to the inhibition of DNA replication and transcription.[5][6] Unlike the specific guanine alkylation by S23906-1, doxorubicin's interaction with DNA is less sequence-specific.
Cisplatin: As a platinum-based drug, cisplatin forms intra- and inter-strand DNA crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis. While both are DNA-damaging agents, the nature of the DNA adducts differs significantly.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental processes involved in validating the anticancer targets of this compound and its derivatives, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound derivative S23906-1.
Caption: General experimental workflow for target validation.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound, S23906-1, Doxorubicin, Cisplatin (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in the cellular response to the compounds.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin E, anti-γ-H2AX, anti-p-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
DNA Alkylation Assay (Alkaline Comet Assay)
This assay can be adapted to detect DNA damage, including strand breaks and alkali-labile sites resulting from DNA alkylation.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest and resuspend treated and untreated cells in PBS at a concentration of 1x10^5 cells/mL.
-
Mix the cell suspension with low melting point agarose at 37°C.
-
Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Conclusion
This compound and its derivatives, particularly S23906-1, represent a promising class of anticancer agents. Their primary mechanism of action, DNA alkylation at the N2 of guanine, triggers a cascade of cellular events including S-phase arrest, activation of the DNA damage response pathway, and ultimately, apoptotic cell death through mitotic catastrophe. While direct quantitative comparisons with established drugs like Doxorubicin and Cisplatin are limited, the available data suggests high potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and explore the anticancer targets of this compound and its analogues. Future studies focusing on direct comparative efficacy and a deeper elucidation of the signaling pathways involved will be crucial for the clinical development of this compound class.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Noracronycine's Cross-Resistance Profile with Standard Chemotherapeutics
A detailed examination of the cytotoxic potential and resistance patterns of the DNA alkylating agent Noracronycine in comparison to established chemotherapeutic drugs for lung, ovarian, and colon cancers.
This compound, an acridone alkaloid and an analog of Acronycine, demonstrates a mechanism of action centered on DNA alkylation. This activity, similar to other Acronycine derivatives like the extensively studied S23906-1, involves the formation of covalent adducts with guanine residues within the minor groove of DNA. This interaction ultimately triggers cell cycle arrest in the S phase and leads to apoptosis, highlighting its potential as an anti-cancer agent. Preclinical studies have indicated the efficacy of Acronycine analogs against solid tumors, including those of the lung, ovaries, and colon. This guide provides a comparative overview of this compound's cytotoxic effects and explores potential cross-resistance with standard-of-care chemotherapeutics for these malignancies.
Quantitative Comparison of Cytotoxicity
Due to the limited availability of specific IC50 values for this compound in the public domain, data for its closely related and well-researched analog, S23906-1, is presented below as a proxy to illustrate the potential cytotoxic potency. The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | S23906-1 IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) |
| A549 | Lung Cancer | ~0.1 - 1[1] | ~1 - 10 | ~0.01 - 0.1 | >100 |
| SKOV3 | Ovarian Cancer | Not Available | ~1 - 5 | ~0.01 - 0.1 | Not applicable |
| HCT116 | Colon Cancer | ~0.05 - 0.5[1] | ~2 - 10 | Not applicable | ~1 - 10 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. "Not applicable" indicates that the drug is not a standard first-line treatment for that cancer type.
Cross-Resistance Profiles
Cross-resistance occurs when a cancer cell develops resistance to one drug and, as a result, becomes resistant to other drugs, often those with a similar mechanism of action. Conversely, the absence of cross-resistance can make a drug a viable option for patients who have developed resistance to other therapies.
Due to the DNA alkylating nature of this compound, there is a theoretical potential for cross-resistance with other DNA-damaging agents, such as platinum-based compounds (e.g., cisplatin, carboplatin). The mechanisms of resistance to these agents can overlap, including enhanced DNA repair pathways, increased drug efflux, and alterations in apoptotic signaling.
However, the unique chemical structure of acronycine analogs may result in a different spectrum of activity and resistance compared to traditional alkylating agents. For instance, resistance to paclitaxel, a microtubule stabilizer, or 5-fluorouracil, a thymidylate synthase inhibitor, is less likely to confer cross-resistance to this compound due to their distinct mechanisms of action. This suggests that this compound could be effective in tumors that have become refractory to these other classes of chemotherapeutics.
Experimental Protocols
A standardized method for determining the cytotoxic effects of chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Assay for Cytotoxicity Assessment
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, SKOV3, HCT116) in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Treatment:
-
Prepare a series of dilutions of this compound and the comparator chemotherapeutics (e.g., cisplatin, paclitaxel, 5-FU) in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control (medium with the drug solvent).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflow of a cytotoxicity assay.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
References
The Indispensable Role of the Pyranyl Ring in Noracronycine's Anticancer Activity: A Structure-Activity Relationship Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Noracronycine and its analogues, highlighting the critical role of the pyranyl ring in its cytotoxic effects. Through a detailed analysis of experimental data, this guide underscores the structural requirements for the anticancer activity of this pyranoacridone alkaloid.
This compound, a derivative of the natural product acronycine, has demonstrated promising antitumor properties. However, its clinical development has been hampered by moderate potency and low solubility. This has spurred extensive research into its structure-activity relationship (SAR) to develop more effective analogues. A key focus of these studies has been the modification of the distinctive angularly fused dimethylpyran ring. Experimental evidence conclusively demonstrates that this moiety is an indispensable structural requirement for significant cytotoxic activity. Analogues lacking this fused pyran ring exhibit only marginal antiproliferative effects, underscoring its critical role in the drug's mechanism of action.[1][2]
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potency of this compound and its analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below summarizes the profound impact of the pyranyl ring on the antiproliferative activity of these compounds.
| Compound | Modification | Cell Line | IC50 (µM) | Activity Relative to Acronycine |
| Acronycine | Parent Compound | L1210 | 23 | 1x |
| cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (a key derivative) | Pyranyl ring modification | L1210 | 0.8 | ~29x more active |
| Simplified analogue lacking the fused pyran ring | Removal of the pyran ring | L1210 | Marginal | Significantly less active |
Table 1: Comparison of in-vitro cytotoxic activity of acronycine and its analogues against L1210 leukemic cells. The data clearly illustrates that while modifications to the pyranyl ring can enhance activity, its complete removal leads to a dramatic loss of cytotoxicity.[3] The term "marginal" for the pyran-lacking analogue is used as reported in the literature, which did not provide a specific IC50 value but emphasized its significantly reduced potency.[1][2]
Proposed Mechanism of Action: The Role of the Pyranyl Ring in DNA Alkylation
The antitumor effect of this compound and its active analogues is attributed to their ability to alkylate DNA, ultimately leading to apoptosis in cancer cells. The pyran ring plays a crucial role in this mechanism. It is proposed that the pyran ring facilitates the formation of a reactive carbocation intermediate upon metabolic activation. This electrophilic species then covalently binds to the N-2 amino group of guanine residues in the minor groove of DNA, forming a stable adduct. This DNA alkylation disrupts the normal cellular processes of replication and transcription, triggering cell death pathways.[1][3][4][5]
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of this compound and its analogues, based on commonly used methods in the cited literature.
Antiproliferative Activity Assessment using MTT Assay
1. Cell Culture:
-
Leukemia L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
Test compounds (this compound and its analogues) are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Serial dilutions are made in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
3. MTT Assay Procedure:
-
Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10^3 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment and growth.
-
After 24 hours, 100 µL of medium containing various concentrations of the test compounds are added to the wells. Control wells receive medium with DMSO only.
-
The plates are incubated for a further 48 to 72 hours.
-
Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The structure-activity relationship of the pyranyl ring in this compound is unequivocally critical for its anticancer properties. The angularly fused dimethylpyran ring is not merely a structural scaffold but an active participant in the mechanism of action, facilitating the DNA alkylation that leads to cancer cell death. While further modifications of this ring system have yielded compounds with enhanced potency, its complete removal results in a near-total loss of activity. This fundamental understanding is crucial for the rational design of future this compound-based anticancer agents with improved therapeutic profiles.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Structure-activity relationships in the acronycine and benzo[b]acronycine series: role of the pyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: Noracronycine Analog S23906-1 Demonstrates Potent Antitumor Activity Against Solid Tumors
For Immediate Release
A comprehensive analysis of preclinical data reveals that Noracronycine's synthetic analog, S23906-1, exhibits significant in vivo antitumor activity, positioning it as a promising candidate for cancer therapy. This guide provides a comparative overview of S23906-1's performance against established chemotherapeutic agents—paclitaxel, vinorelbine, and irinotecan—supported by available experimental data.
This compound, a natural alkaloid, initially showed modest antitumor potential. However, its synthetic derivative, S23906-1, has demonstrated markedly improved efficacy in various human tumor xenograft models, including lung, ovarian, and colon cancers. Its mechanism of action involves the alkylation of DNA, specifically targeting the N2 position of guanine, which leads to cell cycle arrest and apoptosis.
Comparative Antitumor Efficacy
The following tables summarize the in vivo antitumor activity of S23906-1 and comparator drugs in various human cancer xenograft models. It is important to note that direct head-to-head studies are limited, and data is compiled from different preclinical investigations.
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| S23906-1 | C38 Colon Carcinoma (murine) | 6.25 mg/kg, i.v. (twice) | Marked tumor regression in all mice | [1] |
| S23906-1 | NCI-H460 Lung Cancer (human) | Not specified | Increased survival (T/C value of 162%) | [1] |
| S23906-1 | A549 Lung Cancer (human) | Not specified | Increased survival (T/C value of 193%) | [1] |
| S23906-1 | HT-29 Colon Cancer (human) | Not specified | As efficient as irinotecan | [1] |
| S23906-1 | HCT116 Colon Cancer (human) | Not specified | Eradicated formation of metastases | [1] |
| Paclitaxel | NCI-H460 Lung Cancer (human) | 24 mg/kg/day, i.v. (5 days) | Statistically significant TGI | [2] |
| Vinorelbine | A549 Lung Cancer (human) | Not specified | Less active than S23906-1 (T/C of 174%) | [1] |
| Irinotecan | HT-29 Colon Cancer (human) | 40 mg/kg, i.p. | Average TGI of 39% | [1] |
T/C Value: Treated vs. Control value, where a higher percentage indicates better survival outcome.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the in vivo antitumor activity of a compound like S23906-1 in a subcutaneous xenograft model.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., NCI-H460, A549, HT-29) are cultured under standard conditions.
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.
3. Tumor Growth Monitoring:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
4. Drug Preparation and Administration:
-
The test compound (e.g., S23906-1) and comparator drugs are formulated in an appropriate vehicle for administration.
-
Drugs are administered via a specified route (e.g., intravenous, intraperitoneal, or oral) at predetermined doses and schedules once tumors reach a palpable size.
5. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between treated and control groups.
-
Other endpoints may include survival analysis, body weight monitoring (as an indicator of toxicity), and analysis of biomarkers from tumor tissue.
6. Statistical Analysis:
-
Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the observed differences in tumor growth between treatment groups.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of S23906-1 and a typical experimental workflow.
Caption: A typical workflow for in vivo validation of antitumor agents.
Caption: S23906-1's proposed mechanism of inducing cell death.
Conclusion
The available preclinical data strongly suggest that S23906-1, a synthetic analog of this compound, possesses potent antitumor activity against a range of solid tumors. Its efficacy appears to be comparable or superior to some clinically used chemotherapeutic agents in specific cancer models. The unique mechanism of DNA alkylation at the guanine N2 position presents a novel approach to cancer treatment. Further in-depth studies are warranted to fully elucidate its clinical potential and to identify the patient populations that would benefit most from this promising new agent.
References
- 1. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Noracronycine Versus Its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Noracronycine, a natural product isolated from the Australian tree Acronychia baueri, has long been a subject of interest in oncology due to its modest antitumor activity. However, its clinical development has been hampered by low potency and poor aqueous solubility. This has spurred the development of numerous analogues aimed at improving its therapeutic profile. This guide provides a comparative evaluation of the therapeutic index of this compound against one of its most promising analogues, S23906-1, supported by preclinical experimental data.
Executive Summary
Data Presentation: this compound vs. S23906-1
The therapeutic index (TI) of a drug is a quantitative measure of its safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. For preclinical anticancer agents, the TI is often estimated by comparing the in vivo maximum tolerated dose (MTD) or lethal dose (LD50) to the effective dose (e.g., the dose required for significant tumor growth inhibition). In vitro, a selectivity index can be calculated by comparing the cytotoxicity against cancer cells (IC50) to that against normal cells.
In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | L1210 | Murine Leukemia | ~1-10 |
| Various | Solid Tumors | Modest Activity | |
| S23906-1 | L1210 | Murine Leukemia | 0.001-0.01 |
| HT-29 | Human Colon Adenocarcinoma | ~0.05 | |
| HeLa | Human Cervical Cancer | ~0.03 | |
| B16 | Murine Melanoma | Data not consistently reported |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
In Vivo Efficacy and Toxicity
| Compound | Animal Model | Antitumor Efficacy | Maximum Tolerated Dose (MTD) / Lethal Dose (LD50) in Mice | Estimated Therapeutic Index (TI) |
| This compound | Murine Tumors | Modest activity | LD50: Data not consistently reported, but generally considered to have a narrow therapeutic window. | Low |
| S23906-1 | Human Tumor Xenografts (e.g., Colon, Lung, Ovarian) | Significant tumor growth inhibition and regressions | MTD (i.v.): ~10-20 mg/kg | Significantly higher than this compound |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound or its analogues for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy in Xenograft Models
-
Cell Implantation: Human or murine cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The compounds (this compound or its analogues) are administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Animal body weight and general health are monitored regularly as indicators of toxicity.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and tumor regression are used.
Maximum Tolerated Dose (MTD) Determination
-
Dose Escalation: Groups of healthy or tumor-bearing mice are treated with escalating doses of the compound.
-
Toxicity Assessment: Animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
MTD Definition: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 20% body weight loss) or treatment-related death.
Mandatory Visualizations
Signaling Pathway of S23906-1 Induced Mitotic Catastrophe
Caption: S23906-1 induced DNA damage response leading to mitotic catastrophe.
Experimental Workflow for Therapeutic Index Evaluation
Caption: Workflow for determining the therapeutic index of anticancer agents.
Conclusion
The comparative analysis of this compound and its analogue, S23906-1, clearly demonstrates the value of medicinal chemistry in optimizing natural product leads. S23906-1 exhibits a significantly improved therapeutic index, characterized by nanomolar cytotoxicity against cancer cell lines and potent in vivo antitumor activity at well-tolerated doses. The mechanism of action for S23906-1, involving DNA alkylation and subsequent induction of mitotic catastrophe, provides a rational basis for its enhanced efficacy. This guide highlights the successful translation of a modestly active natural product into a promising clinical candidate through structural modification, offering valuable insights for researchers in the field of drug discovery and development.
Safety Operating Guide
Personal protective equipment for handling Noracronycine
Essential Safety and Handling of Noracronycine
Disclaimer: "this compound" is not a recognized chemical compound. The following guidance is based on the safety protocols for handling potent cytotoxic and antineoplastic agents, such as the related compound Acronycine. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you handle and to perform a risk assessment for your specific laboratory procedures.
This compound should be treated as a hazardous substance with carcinogenic, mutagenic, and teratogenic potential.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2] Therefore, strict adherence to safety protocols is essential to minimize exposure for all personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense when handling this compound and must be worn at all times.[3][4] The required PPE depends on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Handling Stock Solutions & Vials | Double chemotherapy gloves, disposable gown, eye protection (safety glasses with side shields).[5][6] |
| Weighing & Compounding (Dry Powder) | Double chemotherapy gloves, disposable gown, eye protection, and a fit-tested respirator (e.g., N95) must be used.[3] All manipulations should be performed in a containment ventilated enclosure (CVE) or biological safety cabinet (BSC). |
| Administering Solutions | Double chemotherapy gloves, disposable gown, eye protection (goggles or face shield).[7] Use of a closed-system drug-transfer device (CSTD) is recommended. |
| Handling Contaminated Waste | Double chemotherapy gloves, disposable gown, eye protection, and appropriate respiratory protection if there is a risk of aerosolization.[8] |
| Cleaning Spills | Two pairs of chemotherapy gloves, a disposable gown, eye protection (goggles or face shield), and a respirator.[2][3] |
Operational Plans: Step-by-Step Guidance
Receiving and Unpacking this compound
-
Inspect Package: Upon receipt, inspect the external container for any signs of damage or leakage.
-
Don PPE: Before handling, put on a lab coat and a single pair of chemotherapy gloves.
-
Transport: Immediately transport the container to the designated hazardous drug handling area.
-
Unpack in Containment: Open the shipping container inside a BSC or CVE.
-
Verify and Store: Check that the primary container is intact. Store this compound as specified by the manufacturer, typically in a refrigerator and away from incompatible materials.[9]
Protocol for Preparing a this compound Solution
This protocol outlines the steps for safely preparing a solution from a powdered form of this compound.
-
Preparation:
-
Reconstitution:
-
Carefully uncap the this compound vial.
-
Using a sterile syringe, draw up the required volume of solvent.
-
Slowly inject the solvent into the vial, directing the stream against the inner wall to prevent aerosolization.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can create aerosols.
-
-
Transfer:
-
Using a new sterile syringe with a CSTD, withdraw the required volume of the reconstituted solution.
-
Transfer the solution to the final container (e.g., an IV bag or another vial).
-
-
Final Steps:
-
Wipe the exterior of the final container with a decontaminating solution.
-
Place the prepared solution in a labeled, sealed, and leak-proof bag for transport.[10]
-
Dispose of all used supplies as cytotoxic waste.
-
Disposal Plans
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[11]
Waste Segregation and Collection
-
Sharps: Needles, syringes, and vials must be disposed of in a designated, puncture-resistant, purple-lidded sharps container.[12]
-
Non-Sharps: Gloves, gowns, absorbent pads, and other contaminated materials should be placed in thick, leak-proof, purple plastic bags or rigid containers clearly labeled with the cytotoxic hazard symbol.[8][13]
-
Liquid Waste: Unused or partially used solutions of this compound should not be poured down the drain.[10] They should be collected in a designated, sealed, and leak-proof hazardous waste container.
Spill Management
In the event of a spill, immediate action is required to contain and clean the area.[2]
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: Put on a full set of PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For powdered spills, dampen the material with a suitable solvent like acetone before cleaning.[9][14]
-
Clean the Area: Carefully collect all contaminated materials and place them in the cytotoxic waste container. Clean the area with a deactivating solution followed by soap and water.
-
Report: Report the spill to the appropriate safety officer and complete any necessary documentation.
Visual Guidance: Workflows and Pathways
Diagram: Personal Protective Equipment (PPE) Selection Workflow
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. hse.gov.uk [hse.gov.uk]
- 3. ipservices.care [ipservices.care]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. pogo.ca [pogo.ca]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. danielshealth.ca [danielshealth.ca]
- 9. ACRONYCINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 14. Acronycine | C20H19NO3 | CID 345512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
